tert-Butyl 4-methoxyisoindoline-2-carboxylate
CAS No.:
Cat. No.: VC15883360
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO3 |
|---|---|
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | tert-butyl 4-methoxy-1,3-dihydroisoindole-2-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-6-5-7-12(17-4)11(10)9-15/h5-7H,8-9H2,1-4H3 |
| Standard InChI Key | XZFWAGXQIVLESN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a benzene ring condensed with a five-membered nitrogen-containing ring (isoindoline). Key functional groups include:
-
A tert-butyloxycarbonyl (Boc) group at position 2, providing steric bulk and protecting the amine during synthetic steps.
-
A methoxy (-OCH₃) group at position 4, influencing electronic properties and directing regioselective reactions .
The molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.30 g/mol (calculated from analogs ).
Table 1: Comparative Structural Data for Isoindoline Derivatives
*Estimated from analogous compounds .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves functionalization of the isoindoline core through sequential protection and substitution reactions:
Route 1: Direct Methoxylation of Brominated Precursors
-
Bromination: tert-Butyl 4-bromoisoindoline-2-carboxylate undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOCH₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.
Yield: ~70–85% (estimated from chloro analog).
Route 2: Boc Protection of 4-Methoxyisoindoline
-
Amine Protection: 4-Methoxyisoindoline reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., triethylamine) at 25°C .
Physicochemical Properties
Solubility and Reactivity
-
Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), moderate in THF, and low in water (<0.1 mg/mL) .
-
Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic media, releasing 4-methoxyisoindoline and tert-butanol .
Chemical Reactivity and Applications
Functionalization Reactions
-
Ester Hydrolysis: Treatment with HCl/EtOH (1:1) yields 4-methoxyisoindoline-2-carboxylic acid, a precursor for amide coupling.
-
Electrophilic Substitution: The methoxy group directs electrophiles (e.g., nitronium ion) to the para position, enabling nitro derivative synthesis .
Pharmaceutical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume